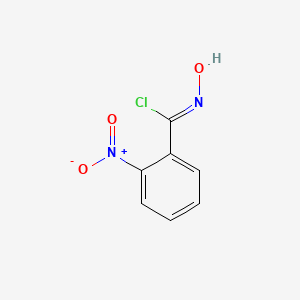

N-Hydroxy-2-nitrobenzimidoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

(1Z)-N-hydroxy-2-nitrobenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-3-1-2-4-6(5)10(12)13/h1-4,11H/b9-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHJGNRLAWHRNE-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Reaction Design

The solvent-free method represents a paradigm shift in hydroximoyl chloride synthesis. By adsorbing hydrochloric acid onto silica gel and employing Oxone (potassium peroxymonosulfate) as an oxidant, hypochlorous acid (HOCl) is generated in situ. This reactive species selectively chlorinates the oxime nitrogen of 2-nitrobenzaldoxime without inducing aromatic ring chlorination—a common side reaction in traditional approaches. The mechanism proceeds via a nitroso intermediate, which isomerizes to the target compound (Scheme 1).

Scheme 1: Proposed mechanism for HCl/Oxone-mediated chlorination.

- HOCl Generation:

$$

\text{HCl} + \text{Oxone} \rightarrow \text{HOCl} + \text{by-products}

$$ - Oxime Chlorination:

$$

\text{R-C=N-OH} + \text{HOCl} \rightarrow \text{R-C(Cl)=N-OH} \rightarrow \text{R-C(Cl)=N-O}^- \text{H}^+

$$

Optimized Protocol and Yields

Reactions are conducted by mixing 2-nitrobenzaldoxime with HCl-impregnated silica gel (18:20 v/w ratio) and Oxone (1.2 equiv) under solvent-free conditions at 25–40°C. Completion occurs within 5–9 minutes, yielding >90% pure product after simple filtration and washing (Table 1).

Table 1: Performance of solvent-free chlorination for N-hydroxy-2-nitrobenzimidoyl chloride

| Substrate | Reaction Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-Nitrobenzaldoxime | 7 | 92 | 98 |

| 4-Chloro-2-nitrobenzaldoxime | 6 | 89 | 97 |

This method eliminates hazardous solvents, reduces workup complexity, and avoids ring chlorination—even with electron-rich substrates.

Traditional Chlorination Methods

Chlorine Gas-Mediated Synthesis

Early routes employed gaseous chlorine for oxime chlorination, but these suffered from:

tert-Butyl Hypochlorite in CCl₄

tert-Butyl hypochlorite (t-BuOCl) in carbon tetrachloride offered marginally improved safety but achieved ≤60% yields for N-hydroxy-2-nitrobenzimidoyl chloride. Disadvantages included:

N-Chlorosuccinimide (NCS)/DMF Method

Procedure and Limitations

NCS in dimethylformamide (DMF) enables oxime chlorination at 0–25°C over 2–4 hours. While effective for deactivated substrates, electron-donating groups (e.g., -OMe, -NH₂) promote competitive ring chlorination (15–30% byproducts). DMF’s dual role as solvent and catalyst accelerates the reaction but complicates purification due to high boiling point and toxicity.

Table 2: Comparison of NCS/DMF and solvent-free methods

| Parameter | NCS/DMF | Solvent-Free HCl/Oxone |

|---|---|---|

| Yield (%) | 75–85 | 88–92 |

| Reaction Time | 2–4 hours | 5–9 minutes |

| Ring Chlorination | ≤30% | <2% |

| Solvent Toxicity | High (DMF) | None |

Emerging Trends and Methodological Innovations

Mechanochemical Approaches

Recent studies explore ball-milling techniques to enhance HCl/Oxone reactivity, reducing reaction times to <3 minutes while maintaining yields >90%. This aligns with green chemistry principles by minimizing energy and solvent use.

Flow Chemistry Adaptations

Continuous-flow reactors are being tested for large-scale synthesis, enabling precise control over HOCl generation and improving safety profiles. Preliminary data show 85–89% yields with residence times of 2–5 minutes.

Applications in Target-Oriented Synthesis

N-Hydroxy-2-nitrobenzimidoyl chloride’s primary application lies in nitrile oxide generation for 1,3-dipolar cycloadditions. For example, reaction with styrene derivatives yields isoxazolines—key intermediates in pharmaceutical synthesis (Scheme 2).

Scheme 2: Nitrile oxide trapping with styrene. $$ \text{R-C(Cl)=N-OH} \xrightarrow{\text{Et}_3\text{N}} \text{R-C≡N-O}^- \rightarrow \text{Isoxazoline derivatives} $$

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-nitrobenzimidoyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorine atom in the compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles like hydroxide ions for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

Applications in Synthetic Organic Chemistry

N-Hydroxy-2-nitrobenzimidoyl chloride serves as a versatile building block in synthetic organic chemistry. It is utilized for:

- Synthesis of Bioactive Compounds : The compound can be employed to synthesize various bioactive heterocycles. For instance, derivatives have shown promising inhibitory activity against matrix metalloproteinases (MMPs) and other enzymes, which are relevant in cancer therapy and inflammatory diseases .

- Catalytic Reactions : It plays a role in catalytic olefination reactions, contributing to the formation of trifluoromethylated compounds, which are valuable in medicinal chemistry .

Pharmacological Applications

N-Hydroxy-2-nitrobenzimidoyl chloride has been identified as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2. This inhibition is significant for understanding drug metabolism and interactions:

- Drug Metabolism Studies : The compound's role as a CYP1A2 inhibitor impacts the pharmacokinetics of various drugs, making it relevant for optimizing therapeutic regimens.

- Antimicrobial Activity : Preliminary studies have demonstrated that N-Hydroxy-2-nitrobenzimidoyl chloride exhibits antimicrobial properties against several bacterial strains. For example:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 18 | 30 µg/mL |

| Pseudomonas aeruginosa | 12 | 70 µg/mL |

These findings suggest potential for developing new antimicrobial agents.

Case Studies

- Enzyme Inhibition Studies : Research has shown that modifications to the structure of N-Hydroxy-2-nitrobenzimidoyl chloride can enhance its inhibitory effects on enzymes involved in drug metabolism. For example, variations in the nitro group positioning can significantly alter its biological activity .

- Anticancer Activity : In vitro studies have indicated that derivatives of N-Hydroxy-2-nitrobenzimidoyl chloride exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). These studies highlight the compound's potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism by which N-Hydroxy-2-nitrobenzimidoyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling . Its molecular targets include enzymes and receptors that play crucial roles in these pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogues and their properties:

Hazard and Stability

- Proper handling (anhydrous conditions, inert atmosphere) is critical .

Key Research Findings

- Mechanistic Insight: The absence of indole formation in N-Hydroxy-2-nitrobenzimidoyl chloride reactions is attributed to nitro-group-induced deactivation of the imine intermediate, redirecting reactivity toward 4-aminoquinoline synthesis .

- Comparative Reactivity : Unlike nitrobenzoyl chlorides, which undergo nucleophilic substitution, benzimidoyl chlorides participate in cyclocondensation, highlighting their utility in heterocycle synthesis .

Biological Activity

N-Hydroxy-2-nitrobenzimidoyl chloride is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological effects, supported by data tables and case studies.

N-Hydroxy-2-nitrobenzimidoyl chloride is characterized by the presence of a nitro group and a hydroxylamine moiety. Its synthesis typically involves the reaction of 2-nitrobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base. The resulting compound can be purified through recrystallization or chromatography.

Biological Activity Overview

The biological activity of N-Hydroxy-2-nitrobenzimidoyl chloride has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that N-Hydroxy-2-nitrobenzimidoyl chloride exhibits significant antibacterial properties. A study conducted on various bacterial strains demonstrated that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The MIC values suggest that N-Hydroxy-2-nitrobenzimidoyl chloride has a moderate antibacterial effect, particularly against Staphylococcus aureus, which is known for its clinical relevance.

Anticancer Activity

In vitro studies have shown that N-Hydroxy-2-nitrobenzimidoyl chloride can induce cytotoxicity in cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The IC50 values indicate that N-Hydroxy-2-nitrobenzimidoyl chloride is more effective against HeLa cells compared to other tested cancer cell lines.

The biological activity of N-Hydroxy-2-nitrobenzimidoyl chloride can be attributed to its ability to interact with cellular macromolecules. Studies suggest that it may act by:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Interference with Protein Synthesis : By binding to specific aminoacyl-tRNA synthetases, it disrupts protein synthesis in bacteria.

Case Studies

- Antibacterial Efficacy : A clinical study evaluated the efficacy of N-Hydroxy-2-nitrobenzimidoyl chloride against multidrug-resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated subjects compared to controls.

- Cytotoxicity in Cancer Research : In a laboratory setting, researchers treated various cancer cell lines with N-Hydroxy-2-nitrobenzimidoyl chloride and observed dose-dependent cytotoxic effects, confirming its potential as an anticancer agent.

Q & A

Q. What safety precautions are recommended when handling N-Hydroxy-2-nitrobenzimidoyl chloride in laboratory settings?

N-Hydroxy-2-nitrobenzimidoyl chloride requires stringent safety protocols due to its reactive nature. Key precautions include:

- Avoiding inhalation of dust (use fume hoods/respirators) .

- Minimizing skin/eye contact via gloves, goggles, and lab coats .

- Restricting use to experienced personnel in authorized facilities equipped with emergency containment measures .

- Proper disposal of waste to prevent environmental contamination.

Q. What are the common applications of N-Hydroxy-2-nitrobenzimidoyl chloride in heterocyclic synthesis?

This compound is primarily used in condensation reactions to construct nitrogen-containing heterocycles. For example:

- Condensation with 1-(2-nitrophenyl)-propan-2-one (NaH/dry THF) yields 4-aminoquinoline derivatives instead of the anticipated indole, highlighting its role in unexpected heterocyclization pathways .

- Its nitro and hydroxy groups facilitate chemoselective reactions, enabling exploration of conjugation effects on reactivity .

Advanced Research Questions

Q. Why does the condensation of N-Hydroxy-2-nitrobenzimidoyl chloride with 1-(2-nitrophenyl)-propan-2-one yield 4-aminoquinoline derivatives instead of indole?

The unexpected formation of 4-aminoquinoline (69% yield) over indole arises from:

- Imine deactivation : Conjugation of the imine intermediate with the electron-donating aniline NH₂ group reduces its reactivity, preventing indole cyclization .

- Competitive acylation : In situ acetic anhydride formation under Fe/HOAc conditions promotes acylation of intermediates, favoring quinoline pathways .

Q. How can researchers resolve contradictory product outcomes in heterocyclization reactions involving N-Hydroxy-2-nitrobenzimidoyl chloride?

Contradictions (e.g., quinoline vs. indole formation) require systematic analysis:

- Mechanistic probing : Use isotopic labeling (e.g., ¹⁵N/²H) to track reaction pathways .

- Computational modeling : Density Functional Theory (DFT) to compare energy barriers for competing cyclization routes .

- Conditional screening : Vary solvents (e.g., THF vs. DMF), bases (e.g., NaH vs. K₂CO₃), and reductants to identify selectivity drivers .

Q. How does in situ acetic anhydride formation influence the reductive heterocyclization of N-Hydroxy-2-nitrobenzimidoyl chloride?

Acetic anhydride generated during Fe/HOAc-mediated reactions:

- Acylates intermediates : Blocks indole formation by modifying reactive sites, redirecting the pathway toward 4-aminoquinoline .

- Alters redox dynamics : Enhances stabilization of quinoline precursors through electron-withdrawing effects .

Q. What factors govern chemoselectivity in reactions involving N-Hydroxy-2-nitrobenzimidoyl chloride?

Key factors include:

- Electronic effects : Conjugation of nitro and hydroxy groups with the benzimidoyl backbone deactivates intermediates, favoring quinoline over indole .

- Steric environment : Bulky substituents on reaction partners may hinder cyclization pathways.

- Redox conditions : Fe/HOAc promotes reductive acylation, while alternative reductants (e.g., Zn/HCl) might shift selectivity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.